1-Fluoro-4-(2-cyclopentylethyl)benzene
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Overview
Description
1-Fluoro-4-(2-cyclopentylethyl)benzene is an organic compound characterized by a benzene ring substituted with a fluoro group and a 2-cyclopentylethyl group
Preparation Methods
The synthesis of 1-Fluoro-4-(2-cyclopentylethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives, such as fluorobenzene and cyclopentylethyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a Grignard reagent, where cyclopentylethyl magnesium bromide is reacted with fluorobenzene.
Industrial Production: On an industrial scale, the synthesis may involve catalytic hydrogenation and halogenation processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-4-(2-cyclopentylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under specific conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions: Typical reagents include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products depend on the type of reaction and conditions used, ranging from substituted benzene derivatives to alcohols and hydrocarbons.
Scientific Research Applications
1-Fluoro-4-(2-cyclopentylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-cyclopentylethyl)benzene involves its interaction with molecular targets through:
Electrophilic Aromatic Substitution: The fluoro group activates the benzene ring towards electrophilic attack, facilitating substitution reactions.
Pathways Involved: The compound can participate in various metabolic pathways, depending on its functional groups and the presence of specific enzymes.
Comparison with Similar Compounds
1-Fluoro-4-(2-cyclopentylethyl)benzene can be compared with other similar compounds, such as:
Fluorobenzene: A simpler structure with only a fluoro group attached to the benzene ring.
Cyclopentylethylbenzene: Lacks the fluoro group, affecting its reactivity and applications.
1-Fluoro-4-(p-tolylethynyl)benzene: Another fluorinated benzene derivative with different substituents, leading to varied chemical properties and uses.
Properties
CAS No. |
797752-67-1 |
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Molecular Formula |
C13H17F |
Molecular Weight |
192.27 g/mol |
IUPAC Name |
1-(2-cyclopentylethyl)-4-fluorobenzene |
InChI |
InChI=1S/C13H17F/c14-13-9-7-12(8-10-13)6-5-11-3-1-2-4-11/h7-11H,1-6H2 |
InChI Key |
ZXUDTNYBASADKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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